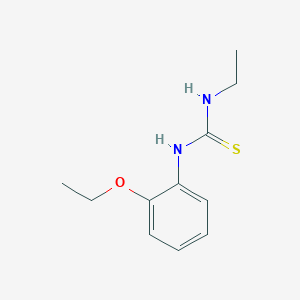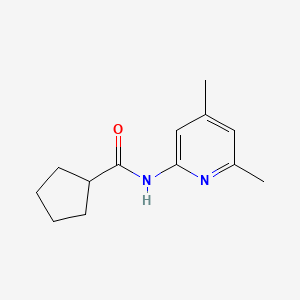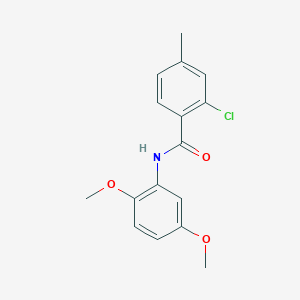![molecular formula C15H22N2O3S B5810807 N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB or N-(2-methyl-3-phenylpropyl)-N-(2-methylpropyl)-3,4-methylenedioxyamphetamine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMB is a member of the amphetamine class of compounds and is structurally similar to other amphetamines such as MDMA and methamphetamine.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act as a monoamine releaser, similar to other amphetamines. N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, leading to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase levels of the stress hormone cortisol and to decrease appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide in laboratory experiments is its ability to selectively target certain neurotransmitter systems, allowing researchers to investigate the effects of specific neurotransmitters on behavior and physiology. However, limitations include the potential for N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide to cause neurotoxicity and other adverse effects, as well as the need for careful dosing and monitoring.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide, including investigating its potential as a treatment for conditions such as depression, anxiety, and addiction, as well as further exploring its mechanisms of action and potential adverse effects. Additionally, researchers may investigate the effects of N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide on other neurotransmitter systems and its potential for use in other scientific fields such as neuropharmacology and toxicology.
Méthodes De Synthèse
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a variety of methods, including reductive amination and Grignard reactions. One common synthesis method involves the reaction of 3,4-methylenedioxyphenylacetone with cyclohexylamine and methyl sulfonyl chloride in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. Researchers have investigated the effects of N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide on neurotransmitter systems such as dopamine, serotonin, and norepinephrine, as well as its potential as a treatment for conditions such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-11-7-6-10-13(14)15(18)16-12-8-4-3-5-9-12/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIFCWFHPQEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)

![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)



![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)


